molecular formula CHI3 B1603370 Iodoform-d CAS No. 2787-27-1

Iodoform-d

Cat. No.: B1603370
CAS No.: 2787-27-1
M. Wt: 394.738 g/mol
InChI Key: OKJPEAGHQZHRQV-MICDWDOJSA-N
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Description

Iodoform-d is a useful research compound. Its molecular formula is CHI3 and its molecular weight is 394.738 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiopacifying Agent in Dental Restoratives

Iodoform (CHI3) has potential as a radiopacifying agent for use in Portland cement-based dental restoratives. A study by Coleman & Li (2017) found that iodoform enhanced the antimicrobial properties of white Portland cement without significantly affecting its hydration and setting. This suggests that iodoform could improve the performance of dental restorative materials (Coleman & Li, 2017).

Synthesis of Phosphoramidates

Iodoform has been used as a reagent in the synthesis of phosphoramidates via the Todd-Atherton reaction. This innovative application demonstrates its utility in organic synthesis, specifically in achieving full stereoselectivity in certain chemical transformations (Mielniczak & Bopusiński, 2003).

Impact on Drinking Water Quality

Research by Hansson et al. (1987) identified that the presence of iodoform in chloraminated drinking water can lead to medicinal taste complaints. The study highlights the importance of understanding the formation and effects of iodoform in water treatment processes (Hansson, Henderson, Jack, & Taylor, 1987).

Antimicrobial Potential in Medical Applications

Iodoform has shown significant antimicrobial properties when used in combination with other substances, such as calcium hydroxide. Estrela et al. (2006) demonstrated its effectiveness against a range of microorganisms, highlighting its potential for medical and dental applications (Estrela, Estrela, Hollanda, Decurcio, & PÉcora, 2006).

Photolysis Studies

Speiser & Kimel (1969) investigated the photolysis of iodoform, providing insights into its behavior under various conditions. This research contributes to understanding the photochemical properties of iodoform, which is relevant in environmental and analytical chemistry contexts (Speiser & Kimel, 1969).

Lactic Acid Production in Biomass Ensilage

Murphy et al. (2006) explored the use of iodoform in a biomass ensilage conversion system. They found that iodoform could improve lactic acid production by selectively inhibiting certain microbial populations, suggesting its potential in bioconversion processes (Murphy, Moore, Richard, Bern, & Brumm, 2006).

Properties

IUPAC Name

deuterio(triiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHI3/c2-1(3)4/h1H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJPEAGHQZHRQV-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHI3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584109
Record name Triiodo(~2~H)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.738 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2787-27-1
Record name Triiodo(~2~H)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triiodomethane-d
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodoform-d

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